molecular formula C10H8F3N3O B13943246 2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine

2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine

Cat. No.: B13943246
M. Wt: 243.18 g/mol
InChI Key: UNCPRSVABRVRPS-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazolylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine is unique due to the combination of the trifluoromethoxy group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8F3N3O

Molecular Weight

243.18 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)17-8-3-1-7(2-4-8)16-9(14)5-6-15-16/h1-6H,14H2

InChI Key

UNCPRSVABRVRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)N)OC(F)(F)F

Origin of Product

United States

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